2-(cyclopropylmethoxy)acetamide
Description
The compound features a pyridine-3,5-dicarbonitrile core substituted with a cyclopropylmethoxy group at the 4-position and a thioacetamide side chain at the 2-position. This design confers high selectivity for A2BAR over other adenosine receptor subtypes, such as A1, A2A, and A3, making it a valuable pharmacological tool and drug candidate .
Properties
CAS No. |
1250579-45-3 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)acetamide |
InChI |
InChI=1S/C6H11NO2/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H2,7,8) |
InChI Key |
KJUNZRFGIRKLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-(cyclopropylmethoxy)acetamide involves the reaction of cyclopropylmethanol with acetamide in the presence of a base. This reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Other synthetic routes may involve the use of various catalysts to increase yield and reduce reaction time. Optimizing reaction conditions such as temperature, solvent, and pH is crucial for efficient synthesis.
Industrial Production Methods
In industrial settings, the production of 2-(cyclopropylmethoxy)acetamide is often scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. Industrial processes may also incorporate advanced purification techniques like crystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids.
Reduction: : Reduction reactions can yield alcohols and other related compounds.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions may use halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically produces carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Musculoskeletal Disorders
One of the most significant applications of 2-(cyclopropylmethoxy)acetamide is its role as an adenosine A2B receptor agonist, particularly in the treatment of musculoskeletal disorders such as sarcopenia. Sarcopenia is characterized by the loss of muscle mass and strength associated with aging. Research indicates that compounds like 2-(cyclopropylmethoxy)acetamide can activate the adenosine A2B receptors, leading to several beneficial effects:
- Increased Oxygen Consumption : Studies have shown that this compound can significantly enhance the oxygen consumption of human and murine skeletal muscle explants, which is crucial for muscle metabolism and function .
- Enhanced Glucose Uptake : The activation of A2B receptors also correlates with increased glucose uptake in skeletal muscle cells, providing energy necessary for muscle repair and function .
- Improved Muscle Strength : In experimental models, treatment with this compound has been linked to increased muscle strength and regeneration capabilities in aged mice, counteracting age-related declines in muscle function .
Mechanistic Insights
The mechanism through which 2-(cyclopropylmethoxy)acetamide exerts its effects involves the modulation of intracellular signaling pathways associated with adenosine receptors. By stimulating the A2B receptor, it promotes pathways that enhance muscle cell metabolism and regeneration, making it a promising candidate for further development in treating age-related muscle degeneration.
Case Studies and Experimental Findings
Several studies have documented the effects of 2-(cyclopropylmethoxy)acetamide in vitro and in vivo:
- In Vitro Studies : Experiments conducted on human primary skeletal muscle cells demonstrated that this compound significantly increases both oxygen consumption and glucose uptake, suggesting a robust metabolic enhancement effect .
- Animal Models : In vivo studies using aged mice showed that administration of 2-(cyclopropylmethoxy)acetamide not only improved muscle strength but also increased the number of satellite cells—essential for muscle regeneration—indicating its potential as a therapeutic agent for sarcopenia .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism by which 2-(cyclopropylmethoxy)acetamide exerts its effects depends on its application:
In biological systems: , it may interact with enzymes or receptors, altering their activity and downstream signaling pathways.
In chemical reactions: , it acts as a substrate, undergoing transformation through various catalytic and non-catalytic processes.
The specific molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
Structural Analogues in the Aminopyridine-3,5-Dicarbonitrile Family
Several derivatives of the aminopyridine-3,5-dicarbonitrile core have been synthesized and evaluated (Table 1). Key comparisons include:
Key Findings :
- The N-methylacetamide derivative (71% yield) demonstrates superior synthetic efficiency compared to analogues with allyloxy or acetamidophenyl groups (19–27% yields) .
- The cyclopropylmethoxy group in BAY60-6583 enhances A2BAR selectivity, whereas structural modifications (e.g., allyloxy) may compromise receptor binding or metabolic stability .
Functional Analogues Targeting Adenosine Receptors
Table 2: Pharmacological Comparison of Adenosine Receptor Ligands
Key Findings :
- BAY60-6583’s cyclopropylmethoxy-acetamide structure differentiates it from nucleoside-like agonists (e.g., adenosine), enabling non-competitive binding and reduced off-target effects .
- Compared to SCH442416 (A2A antagonist), BAY60-6583’s A2BAR selectivity highlights the role of substituents in dictating receptor specificity .
Biological Activity
2-(Cyclopropylmethoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- IUPAC Name : 2-(cyclopropylmethoxy)acetamide
The compound features a cyclopropyl group attached to a methoxy group, which is further linked to an acetamide moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that 2-(cyclopropylmethoxy)acetamide interacts with various biological targets, potentially influencing multiple pathways. The exact mechanisms are still under investigation; however, preliminary studies suggest it may act on neurotransmitter systems and exhibit anti-inflammatory properties.
Biological Activity Overview
The biological activities of 2-(cyclopropylmethoxy)acetamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiviral | Exhibits potential antiviral properties against various viral strains. |
| Neurotransmitter Modulation | May influence neurotransmitter systems, impacting mood and cognitive functions. |
| Anti-inflammatory | Preliminary evidence suggests anti-inflammatory effects, possibly through modulation of cytokine release. |
Case Studies and Research Findings
-
Antiviral Activity
A study focusing on the antiviral potential of various acetamides found that 2-(cyclopropylmethoxy)acetamide exhibited significant activity against RNA viruses, particularly influenza strains. The compound was evaluated alongside established antiviral agents, demonstrating comparable efficacy in vitro . -
Neurotransmitter Interaction
In a pharmacological assessment, 2-(cyclopropylmethoxy)acetamide was shown to interact with serotonin receptors, suggesting a role in mood regulation and potential applications in treating depression or anxiety disorders . -
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of acetamides highlighted that 2-(cyclopropylmethoxy)acetamide reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This suggests its potential use in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(cyclopropylmethoxy)acetamide is crucial for optimizing its biological activity. Modifications to the cyclopropyl or methoxy groups can significantly alter its potency and selectivity towards specific biological targets. For instance, substituting different alkyl groups on the cyclopropyl ring may enhance receptor affinity or reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
